molecular formula C10H23NO B13248741 2-[(4-Methylpentan-2-yl)amino]butan-1-ol

2-[(4-Methylpentan-2-yl)amino]butan-1-ol

Cat. No.: B13248741
M. Wt: 173.30 g/mol
InChI Key: XMISHVKDWWXSHD-UHFFFAOYSA-N
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Description

2-[(4-Methylpentan-2-yl)amino]butan-1-ol is a secondary amino alcohol characterized by a butan-1-ol backbone substituted with a 4-methylpentan-2-ylamine group. Its molecular formula is C₁₀H₂₃NO, with a branched aliphatic chain contributing to increased lipophilicity compared to simpler analogs.

Properties

Molecular Formula

C10H23NO

Molecular Weight

173.30 g/mol

IUPAC Name

2-(4-methylpentan-2-ylamino)butan-1-ol

InChI

InChI=1S/C10H23NO/c1-5-10(7-12)11-9(4)6-8(2)3/h8-12H,5-7H2,1-4H3

InChI Key

XMISHVKDWWXSHD-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)NC(C)CC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methylpentan-2-yl)amino]butan-1-ol typically involves the reaction of 4-methylpentan-2-amine with butanal under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes, including distillation and recrystallization, to obtain the pure compound .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the product. The use of advanced separation techniques, such as chromatography, further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methylpentan-2-yl)amino]butan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-[(4-Methylpentan-2-yl)amino]butan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes, thereby affecting metabolic pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of 2-[(4-Methylpentan-2-yl)amino]butan-1-ol with analogous compounds:

Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Applications Source
This compound 4-Methylpentan-2-yl C₁₀H₂₃NO 173.30 g/mol High lipophilicity (inferred) -
2-[(Phenylmethylidene)amino]butan-1-ol Phenylmethylidene C₁₁H₁₅NO 177.25 g/mol Corrosion inhibition on copper
4-[(4-Methylphenyl)amino]butan-1-ol 4-Methylphenyl C₁₁H₁₇NO 179.26 g/mol Drug design applications
2-(Propan-2-ylamino)butan-1-ol Isopropyl C₇H₁₇NO 131.22 g/mol Simpler structure, lower steric bulk
Key Observations:
  • Branched Aliphatic vs. Aromatic Substituents : The target compound’s 4-methylpentan-2-yl group confers higher lipophilicity than aromatic substituents (e.g., phenylmethylidene in ), which may enhance membrane permeability in biological systems. Conversely, aromatic groups improve corrosion inhibition via hydrophobic film formation .

Physicochemical Properties

  • Lipophilicity (logP): The target compound’s aliphatic chain likely increases logP relative to analogs with aromatic or polar groups. For example, 4-[(4-methylphenyl)amino]butan-1-ol () may exhibit moderate logP due to its aromatic ring, while the target’s logP is expected to be higher.
  • Solubility : The absence of polar aromatic rings in the target compound may reduce aqueous solubility compared to and analogs.
  • Thermal Stability : Branched aliphatic amines generally exhibit higher stability than imine-functionalized analogs (e.g., phenylmethylidene in ), which may degrade under acidic conditions.

Biological Activity

2-[(4-Methylpentan-2-yl)amino]butan-1-ol is a compound characterized by its unique structure, which includes both an amino and a hydroxyl group. This structural configuration facilitates various biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The compound's potential applications span antimicrobial, antiviral, and other therapeutic areas.

The molecular formula of this compound is C9H19N1O1C_9H_{19}N_1O_1 with a molecular weight of approximately 171.25 g/mol. Its structure allows for diverse chemical reactions, including oxidation, reduction, and substitution reactions.

PropertyValue
Molecular FormulaC9H19NOC_9H_{19}NO
Molecular Weight171.25 g/mol
Functional GroupsAmino, Hydroxyl
SolubilitySoluble in water

The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of the hydroxyl group allows it to form hydrogen bonds with biological molecules, potentially modulating their activity. For instance, studies suggest that the compound may inhibit certain enzyme activities, thereby affecting metabolic pathways and cellular functions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential use as an antibacterial agent. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Antiviral Activity

In addition to its antibacterial properties, this compound has also been investigated for antiviral effects. Preliminary studies show that it may inhibit viral replication by interfering with the virus's ability to enter host cells or by disrupting viral assembly processes.

Case Study: Antimicrobial Efficacy

A recent study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods.

Table 2: Antimicrobial Activity

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

These results indicate that the compound possesses moderate antibacterial activity, warranting further investigation into its potential therapeutic applications.

Research Applications

The compound has shown promise in various research applications:

  • Drug Development : Due to its structural features, it serves as a building block for synthesizing novel pharmaceutical agents.
  • Biochemical Research : Investigated for its interactions with biomolecular targets to understand its mechanism of action and therapeutic potential.

Comparison with Similar Compounds

Several compounds share structural similarities with this compound. Below is a comparison highlighting key differences:

Table 3: Comparison with Similar Compounds

Compound NameMolecular FormulaKey Features
4-(N-acetyl)-N-(2-methylpentan-2-yl)anilineC12H17N1O1C_{12}H_{17}N_1O_1Acetylated amine
4-amino-4-methylpentan-2-olC7H17NOC_7H_{17}NOLacks branched chain
3-amino-2-methylpentan-1-olC7H17NOC_7H_{17}NODifferent arrangement of functional groups

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